

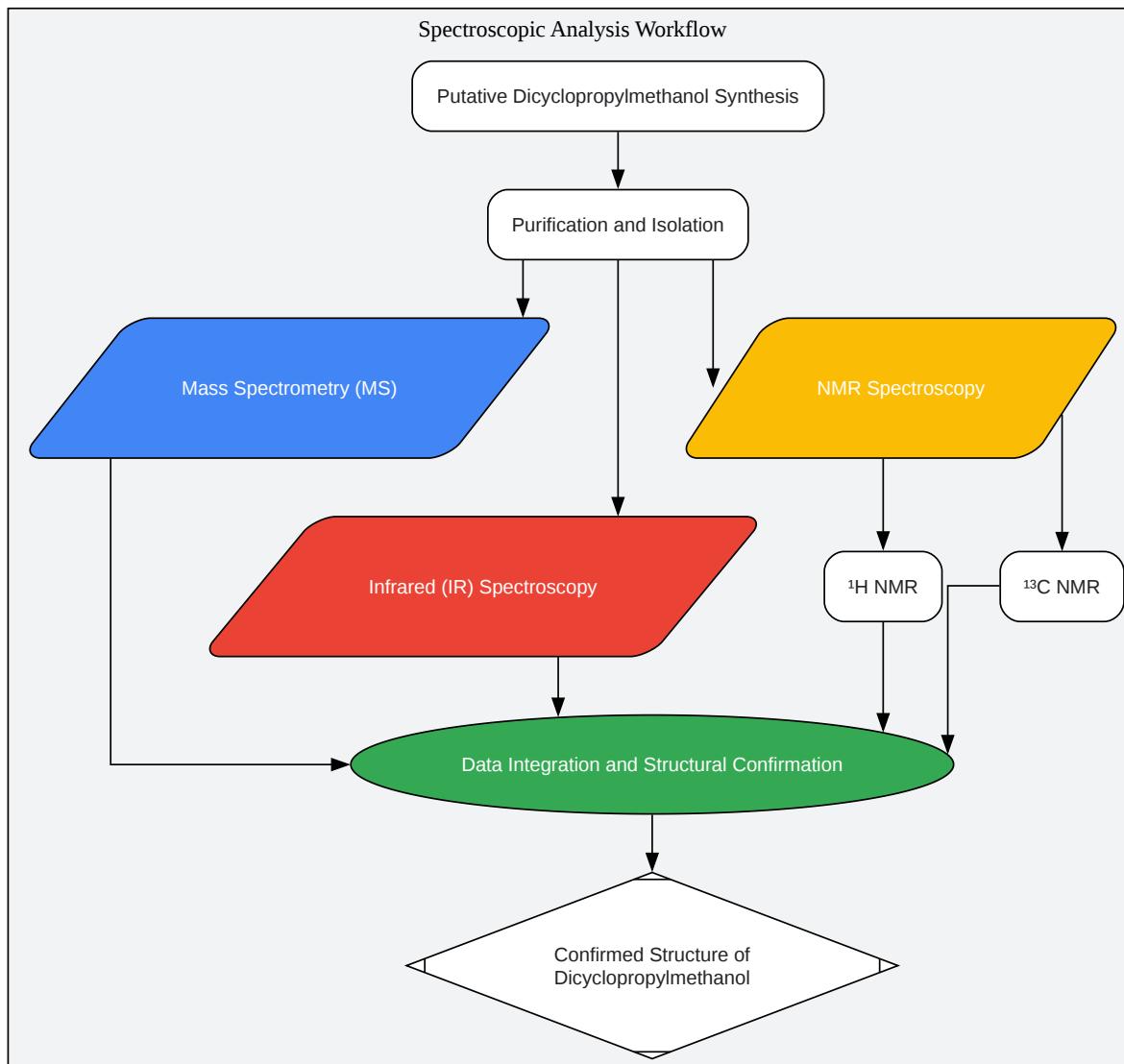
Spectroscopic Analysis for the Structural Confirmation of Dicyclopropylmethanol: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dicyclopropylmethanol*

Cat. No.: *B083125*


[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectroscopic techniques for the structural confirmation of **dicyclopropylmethanol**. Experimental data from proton nuclear magnetic resonance (¹H NMR), carbon-13 nuclear magnetic resonance (¹³C NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) are presented to objectively verify the compound's structure. Detailed experimental protocols are included to ensure reproducibility.

Structural Elucidation Workflow

The structural confirmation of a molecule like **dicyclopropylmethanol** relies on a synergistic approach where different spectroscopic techniques provide complementary pieces of information. The logical workflow for this process is outlined below.

[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic confirmation of **dicyclopropylmethanol**'s structure.

Comparative Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **dicyclopropylmethanol**.

Table 1: ^1H NMR Spectral Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~2.5-2.6	m	1H	-CH-OH
~0.8-1.0	m	2H	Cyclopropyl CH
~0.2-0.6	m	8H	Cyclopropyl CH_2
Variable	br s	1H	-OH

Table 2: ^{13}C NMR Spectral Data

Chemical Shift (δ) ppm	Assignment
~75-76	-CH-OH
~14-15	Cyclopropyl CH
~1-2	Cyclopropyl CH_2

Table 3: IR Spectral Data

Wavenumber (cm^{-1})	Intensity	Assignment
~3300-3400	Strong, Broad	O-H stretch
~3080	Medium	C-H stretch (cyclopropyl)
~2870-2960	Medium	C-H stretch (aliphatic)
~1020	Strong	C-O stretch

Table 4: Mass Spectrometry Data

m/z	Relative Intensity (%)	Assignment
112	Moderate	[M] ⁺ (Molecular Ion)
95	Moderate	[M - OH] ⁺
83	High	[M - C ₂ H ₅] ⁺
69	High	[C ₅ H ₉] ⁺
55	Very High	[C ₄ H ₇] ⁺

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: A 400 MHz NMR spectrometer.
- Sample Preparation: Approximately 10-20 mg of **dicyclopropylmethanol** was dissolved in 0.5 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- ¹H NMR Acquisition: Proton spectra were acquired with a spectral width of 16 ppm, a relaxation delay of 1 s, and 16 transients.
- ¹³C NMR Acquisition: Carbon spectra were acquired with a spectral width of 240 ppm, a relaxation delay of 2 s, and 512 transients, using a proton-decoupled pulse sequence.
- Data Processing: The resulting Free Induction Decays (FIDs) were Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are reported in parts per million (ppm) relative to TMS (δ 0.00).

Infrared (IR) Spectroscopy

- Instrumentation: A Fourier-transform infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory.
- Sample Preparation: A single drop of neat **dicyclopropylmethanol** was applied directly to the ATR crystal.

- Data Acquisition: The spectrum was recorded over a range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} . A background spectrum of the clean ATR crystal was acquired and subtracted from the sample spectrum.
- Data Processing: The resulting interferogram was Fourier transformed to produce the infrared spectrum.

Mass Spectrometry (MS)

- Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.
- Sample Preparation: A dilute solution of **dicyclopropylmethanol** in dichloromethane was prepared.
- GC Conditions: A 30 m x 0.25 mm capillary column with a 0.25 μm film thickness was used. The oven temperature was programmed from 50°C (hold 2 min) to 250°C at a rate of 10°C/min. Helium was used as the carrier gas.
- MS Conditions: The ion source temperature was maintained at 230°C and the electron energy was 70 eV. Mass spectra were scanned over a mass-to-charge (m/z) range of 40-400.
- Data Analysis: The mass spectrum corresponding to the chromatographic peak of **dicyclopropylmethanol** was analyzed for its molecular ion and fragmentation pattern.

Alternative Analytical Techniques

While the combination of NMR, IR, and MS provides a robust confirmation of the **dicyclopropylmethanol** structure, other techniques could be employed for further characterization or in specific contexts:

- Gas Chromatography (GC): Primarily a separation technique, GC can be used to assess the purity of the **dicyclopropylmethanol** sample. When coupled with a flame ionization detector (FID), it provides quantitative information about the sample's composition.

- Elemental Analysis: This technique determines the elemental composition (C, H, O) of the sample, providing an empirical formula that can be compared to the molecular formula determined by mass spectrometry.
- X-ray Crystallography: If a suitable single crystal of a solid derivative of **dicyclopropylmethanol** can be prepared, X-ray crystallography can provide an unambiguous three-dimensional structure of the molecule. This is often considered the gold standard for structural determination but is not applicable to liquids or amorphous solids.

Conclusion

The collective data from ^1H NMR, ^{13}C NMR, IR, and mass spectrometry unequivocally support the assigned structure of **dicyclopropylmethanol**. The ^1H and ^{13}C NMR spectra confirm the presence and connectivity of the dicyclopropyl and methanol moieties. The IR spectrum verifies the presence of the hydroxyl functional group and the cyclopropyl C-H bonds. Finally, the mass spectrum provides the correct molecular weight and a fragmentation pattern consistent with the proposed structure. This multi-technique approach ensures a high degree of confidence in the structural assignment, a critical step in any research or development endeavor involving this compound.

- To cite this document: BenchChem. [Spectroscopic Analysis for the Structural Confirmation of Dicyclopropylmethanol: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b083125#spectroscopic-analysis-for-confirmation-of-dicyclopropylmethanol-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com